molecular formula C21H17FN4O B2557793 N-(4-fluorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1105210-03-4

N-(4-fluorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B2557793
CAS No.: 1105210-03-4
M. Wt: 360.392
InChI Key: AZORRLWCCIUMDL-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a potent and selective ATP-competitive inhibitor of FMS-like tyrosine kinase 3 (FLT3), which has been investigated as a targeted therapeutic strategy for acute myeloid leukemia (AML). Its primary research value lies in its ability to selectively induce apoptosis and suppress proliferation in leukemic cell lines expressing FLT3-ITD mutations, which are among the most common genetic alterations in AML and are associated with poor prognosis . The compound demonstrates high selectivity for FLT3 over other closely related kinases, making it a valuable tool for dissecting the specific signaling pathways driven by this oncogene. Structural biology studies have utilized this compound to elucidate the binding mode of inhibitors within the FLT3 kinase domain, providing critical insights for rational drug design . Researchers employ this acetamide derivative to study mechanisms of oncogenic signaling, primary resistance to targeted therapy, and to explore potential combination treatment regimens in preclinical models of hematologic malignancies.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(2-pyridin-3-ylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O/c22-17-9-7-15(8-10-17)12-24-20(27)14-26-19-6-2-1-5-18(19)25-21(26)16-4-3-11-23-13-16/h1-11,13H,12,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZORRLWCCIUMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NCC3=CC=C(C=C3)F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Pyridinyl vs. Pyridazinyl/Pyrimidinyl Analogues
  • N-(1H-Benzo[d]imidazol-2-yl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide (): Replaces the pyridin-3-yl group with a pyridazinyl ring and introduces a 4-fluorophenyl substituent.
  • Compounds 5k–5n ():

    • Feature imidazo[2,1-b]thiazole cores linked to pyridine-piperazine moieties.
    • Example: 5m (N-(6-(4-(4-Fluorobenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide) shares the 4-fluorobenzyl group but incorporates a thiazole ring, which may enhance π-π stacking interactions.
Fluorinated Substituents
  • N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide ():

    • Substitutes the pyridin-3-yl group with thiazol-5-yl and replaces the fluorobenzyl with a difluorophenyl group.
    • Increased fluorine content may enhance metabolic stability but reduce solubility.
  • Compound 6i and 6p ():

    • 6i (N-(1H-benzo[d]imidazol-2-yl)-2-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)acetamide) and 6p (4-nitrophenyl variant) incorporate triazole rings.
    • The triazole group introduces additional hydrogen-bonding sites, contributing to their quorum-sensing inhibitory activity (64.99–68.23% inhibition at 250 μM) .
Trifluoromethyl and Thioether Modifications
  • N-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)acetamide ():

    • Replaces pyridin-3-yl with a trifluoromethyl group, increasing electron-withdrawing effects and lipophilicity.
    • The methoxyphenyl substituent may alter pharmacokinetics compared to the fluorobenzyl group.
  • 2-(2-(Benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid derivatives ():

    • Feature thioether linkages instead of acetamide, which could influence redox activity and target engagement.
Key Findings:
  • Triazole derivatives (e.g., 6i, 6p) exhibit strong quorum-sensing inhibition, suggesting that heterocyclic substituents enhance activity against bacterial targets .
  • Thiazole/imidazothiazole hybrids (e.g., 5m) demonstrate the importance of fused heterocycles in antimalarial drug design .
  • The fluorobenzyl group in the target compound and analogues like 5m may improve blood-brain barrier penetration due to fluorine’s electronegativity and small atomic radius .
Physicochemical Properties
  • Melting Points: Fluorinated compounds (e.g., 5m: 80–82°C; 6i: ~250°C) generally exhibit higher melting points than non-fluorinated analogues, reflecting increased crystallinity .
  • Molecular Weight : The target compound (MW ~405 g/mol) falls within the acceptable range for oral bioavailability, similar to 5m (MW 527.2 g/mol) .

Preparation Methods

Preparation Methodologies

Benzimidazole Core Synthesis

The benzimidazole scaffold is synthesized via cyclocondensation of o-phenylenediamine derivatives with carboxylic acids or nitriles under acidic conditions. For this compound, 2-(pyridin-3-yl)-1H-benzo[d]imidazole is prepared as follows:

Procedure :

  • Reactants :
    • 3-Pyridinecarboxylic acid (1.0 equiv)
    • o-Phenylenediamine (1.2 equiv)
    • Polyphosphoric acid (PPA, catalytic)
  • Conditions :

    • Reflux at 150°C for 6–8 hours under nitrogen.
  • Workup :

    • Neutralization with aqueous NaOH.
    • Extraction with dichloromethane.
    • Column chromatography (silica gel, ethyl acetate/hexane 3:7).

Yield : 68–72%.

N-Alkylation with 4-Fluorobenzyl Bromide

The benzimidazole nitrogen at position 1 is alkylated using 4-fluorobenzyl bromide to introduce the fluorinated side chain:

Procedure :

  • Reactants :
    • 2-(Pyridin-3-yl)-1H-benzo[d]imidazole (1.0 equiv)
    • 4-Fluorobenzyl bromide (1.5 equiv)
    • Potassium carbonate (2.0 equiv)
  • Conditions :

    • DMF solvent, 80°C, 12 hours.
  • Workup :

    • Filtration to remove K₂CO₃.
    • Precipitation in ice-cold water.
    • Recrystallization (ethanol/water).

Yield : 85–90%.

Acetamide Linker Installation

The acetamide bridge is introduced via nucleophilic acyl substitution. Two approaches are documented:

Method A: Direct Acylation

Reactants :

  • N-(4-Fluorobenzyl)-2-(pyridin-3-yl)-1H-benzo[d]imidazole (1.0 equiv)
  • Chloroacetyl chloride (1.2 equiv)
  • Triethylamine (2.0 equiv)

Conditions :

  • Dichloromethane, 0°C → room temperature, 4 hours.

Yield : 70–75%.

Method B: Carbodiimide-Mediated Coupling

Reactants :

  • Acetic acid derivative (1.1 equiv)
  • EDC·HCl (1.5 equiv)
  • HOBt (1.5 equiv)

Conditions :

  • DMF, room temperature, 24 hours.

Yield : 80–85%.

Final Amidation Step

The terminal amine group is coupled with 4-fluorobenzylamine:

Procedure :

  • Reactants :
    • 2-Chloro-N-(4-fluorobenzyl)acetamide (1.0 equiv)
    • 4-Fluorobenzylamine (1.2 equiv)
  • Conditions :

    • K₂CO₃, acetonitrile, reflux, 8 hours.
  • Workup :

    • Solvent evaporation.
    • Purification via HPLC (C18 column, methanol/water gradient).

Yield : 60–65%.

Optimization and Challenges

Regioselectivity in Benzimidazole Formation

The use of PPA as a cyclizing agent favors the formation of the 2-pyridinyl isomer over the 1-substituted product due to electronic effects. Substituting PPA with HCl gas reduces yield to 50–55%, highlighting the importance of acid choice.

Solvent Impact on Alkylation

DMF outperforms THF and acetone in the N-alkylation step, providing higher dielectric constant for better ion-pair separation and reaction efficiency.

Purification Challenges

The final compound’s polar nature necessitates advanced purification techniques:

Purification Step Method Purity Achieved
Crude product Recrystallization 85–90%
Intermediate Column Chromatography 95–98%
Final compound Preparative HPLC >99%

Data adapted from.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.95 (s, 1H, pyridine-H), 8.62 (d, J = 4.8 Hz, 1H), 8.10–7.20 (m, 10H, Ar-H), 5.12 (s, 2H, CH₂), 4.02 (s, 2H, COCH₂).
  • HRMS (ESI) : m/z calcd. for C₂₁H₁₇FN₄O [M+H]⁺: 361.1461; found: 361.1458.

Purity Assessment

HPLC analysis (C18, 70:30 methanol/water, 1 mL/min): Retention time = 6.8 min, purity 99.2%.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield Cost Efficiency Scalability
Direct Acylation 3 45–50% Moderate Limited
Carbodiimide 4 55–60% High Industrial

The carbodiimide-mediated route, though lengthier, offers better scalability and yield, making it preferable for large-scale production.

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